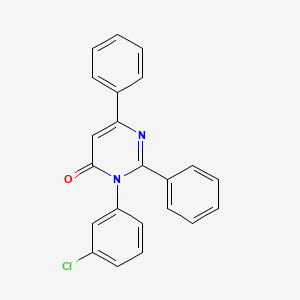
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one is a heterocyclic organic compound with a pyrrolidinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-2-butanone with ammonia and formaldehyde can yield the desired pyrrolidinone compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Industrial production methods focus on maximizing efficiency, yield, and cost-effectiveness while maintaining high-quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,2-Trimethyl-5-phenylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,2-Trimethyl-5-phenylpyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylpyrrolidine Compounds: These compounds have a phenyl group attached to the pyrrolidine ring, similar to this compound, but may have different substituents at other positions.
Eigenschaften
CAS-Nummer |
13918-00-8 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1,2,2-trimethyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C13H17NO/c1-13(2)12(15)9-11(14(13)3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
UCUDTEQUMMNXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC(N1C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)

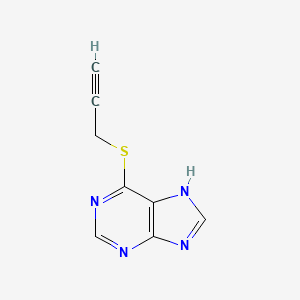

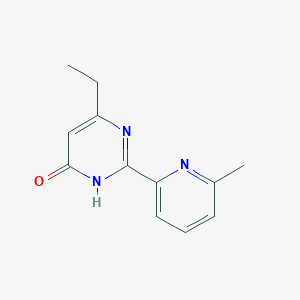
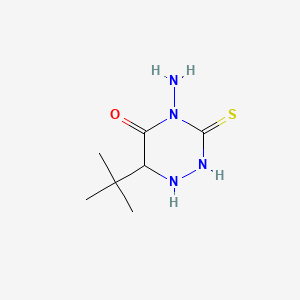
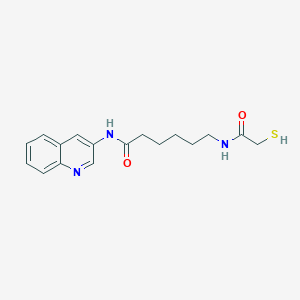
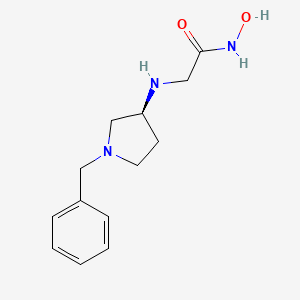
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)


![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)

